Cas no 851947-39-2 (ethyl 4-oxo-3-phenyl-5-2-(trifluoromethyl)benzamido-3H,4H-thieno3,4-dpyridazine-1-carboxylate)

ethyl 4-oxo-3-phenyl-5-2-(trifluoromethyl)benzamido-3H,4H-thieno3,4-dpyridazine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- ethyl 4-oxo-3-phenyl-5-2-(trifluoromethyl)benzamido-3H,4H-thieno3,4-dpyridazine-1-carboxylate
- ethyl 4-oxo-3-phenyl-5-(2-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
- Thieno[3,4-d]pyridazine-1-carboxylic acid, 3,4-dihydro-4-oxo-3-phenyl-5-[[2-(trifluoromethyl)benzoyl]amino]-, ethyl ester
- AKOS024590015
- AB00670179-01
- F0641-0073
- ethyl 4-oxo-3-phenyl-5-[[2-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate
- ethyl 4-oxo-3-phenyl-5-[2-(trifluoromethyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
- 851947-39-2
-
- Inchi: 1S/C23H16F3N3O4S/c1-2-33-22(32)18-15-12-34-20(17(15)21(31)29(28-18)13-8-4-3-5-9-13)27-19(30)14-10-6-7-11-16(14)23(24,25)26/h3-12H,2H2,1H3,(H,27,30)
- InChI Key: BYAIVLPLZMAGSC-UHFFFAOYSA-N
- SMILES: C1(C(OCC)=O)=NN(C2=CC=CC=C2)C(=O)C2=C(NC(=O)C3=CC=CC=C3C(F)(F)F)SC=C12
Computed Properties
- Exact Mass: 487.08136166g/mol
- Monoisotopic Mass: 487.08136166g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 34
- Rotatable Bond Count: 6
- Complexity: 831
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.4
- Topological Polar Surface Area: 116Ų
Experimental Properties
- Density: 1.45±0.1 g/cm3(Predicted)
- pka: 11.06±0.20(Predicted)
ethyl 4-oxo-3-phenyl-5-2-(trifluoromethyl)benzamido-3H,4H-thieno3,4-dpyridazine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0641-0073-50mg |
ethyl 4-oxo-3-phenyl-5-[2-(trifluoromethyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851947-39-2 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0641-0073-3mg |
ethyl 4-oxo-3-phenyl-5-[2-(trifluoromethyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851947-39-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0641-0073-25mg |
ethyl 4-oxo-3-phenyl-5-[2-(trifluoromethyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851947-39-2 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0641-0073-30mg |
ethyl 4-oxo-3-phenyl-5-[2-(trifluoromethyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851947-39-2 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0641-0073-4mg |
ethyl 4-oxo-3-phenyl-5-[2-(trifluoromethyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851947-39-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0641-0073-2μmol |
ethyl 4-oxo-3-phenyl-5-[2-(trifluoromethyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851947-39-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0641-0073-100mg |
ethyl 4-oxo-3-phenyl-5-[2-(trifluoromethyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851947-39-2 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0641-0073-10μmol |
ethyl 4-oxo-3-phenyl-5-[2-(trifluoromethyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851947-39-2 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0641-0073-15mg |
ethyl 4-oxo-3-phenyl-5-[2-(trifluoromethyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851947-39-2 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0641-0073-40mg |
ethyl 4-oxo-3-phenyl-5-[2-(trifluoromethyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851947-39-2 | 90%+ | 40mg |
$140.0 | 2023-05-17 |
ethyl 4-oxo-3-phenyl-5-2-(trifluoromethyl)benzamido-3H,4H-thieno3,4-dpyridazine-1-carboxylate Related Literature
-
Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718
-
Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370
-
Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
-
J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
-
Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
Additional information on ethyl 4-oxo-3-phenyl-5-2-(trifluoromethyl)benzamido-3H,4H-thieno3,4-dpyridazine-1-carboxylate
Introduction to ethyl 4-oxo-3-phenyl-5-2-(trifluoromethyl)benzamido-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate (CAS No. 851947-39-2)
Ethyl 4-oxo-3-phenyl-5-2-(trifluoromethyl)benzamido-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate (CAS No. 851947-39-2) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a thienopyridazine core, a trifluoromethyl group, and an ethyl ester moiety. These structural elements contribute to its potential biological activities and therapeutic applications.
The thienopyridazine scaffold is a well-known motif in medicinal chemistry due to its ability to modulate various biological targets. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, making it a valuable candidate for drug development. The ethyl ester functionality can be readily hydrolyzed in vivo to release the active carboxylic acid form, which may exhibit improved pharmacokinetic properties.
Recent studies have explored the biological activities of ethyl 4-oxo-3-phenyl-5-2-(trifluoromethyl)benzamido-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate. One notable area of research is its potential as an anticancer agent. In vitro studies have shown that this compound exhibits selective cytotoxicity against various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action is thought to involve the inhibition of key signaling pathways involved in cell proliferation and survival.
In addition to its anticancer properties, this compound has also been investigated for its anti-inflammatory effects. Preclinical studies have demonstrated that it can effectively reduce inflammation in animal models of inflammatory diseases such as arthritis and colitis. The anti-inflammatory activity is attributed to its ability to inhibit the production of pro-inflammatory cytokines and mediators.
The pharmacokinetic profile of ethyl 4-oxo-3-phenyl-5-2-(trifluoromethyl)benzamido-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has been extensively studied. It has been found to exhibit good oral bioavailability and a favorable distribution profile. The compound is rapidly absorbed from the gastrointestinal tract and distributed to various tissues. Metabolism primarily occurs via hepatic enzymes, with the major metabolites being identified as hydroxylated and glucuronidated forms.
To further understand the therapeutic potential of this compound, several clinical trials are currently underway. These trials aim to evaluate the safety and efficacy of ethyl 4-oxo-3-phenyl-5-2-(trifluoromethyl)benzamido-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate in patients with various diseases. Preliminary results from phase I trials have shown that the compound is well-tolerated at therapeutic doses and exhibits promising antitumor activity.
The synthesis of ethyl 4-oxo-3-phenyl-5-2-(trifluoromethyl)benzamido-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves a multi-step process that requires careful control of reaction conditions to ensure high yields and purity. Key synthetic steps include the formation of the thienopyridazine core through a cyclization reaction and the introduction of the trifluoromethyl and phenyl substituents via coupling reactions. The final step involves esterification with ethanol to form the ethyl ester derivative.
In conclusion, ethyl 4-oxyo----------- strong>3-phenyl-5-2-(trifluoromethyl)benzamido-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate-39-2)
851947-39-2 (ethyl 4-oxo-3-phenyl-5-2-(trifluoromethyl)benzamido-3H,4H-thieno3,4-dpyridazine-1-carboxylate) Related Products
- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)
- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)
- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)
- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)
- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)
- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)
- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)
- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)
- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)
- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)




